AMP423 is a chemical compound classified as a naphthyl derivative of 2-cyanoaziridine-1-carboxamide. It exhibits structural similarities to imexon, a known pro-oxidant anti-tumor agent. AMP423 has garnered attention for its potential as an anti-cancer therapeutic due to its enhanced cytotoxic potency compared to imexon, particularly in hematologic tumors. Its chemical formula is with a molecular weight of 287 g/mol and a melting point ranging from 98 to 100 degrees Celsius .
AMP423 was synthesized at the University of Arizona Chemical Synthesis Facility, where it was developed as part of ongoing research into cyanoaziridine analogs. The compound is classified under the broader category of anti-cancer agents, specifically targeting hematological malignancies such as multiple myeloma and B-cell lymphoma .
The synthesis of AMP423 involves the reaction of 2-cyanoaziridine with 1-naphthyl isocyanate in an inert solvent like toluene. The procedure requires cooling the reactants to maintain a temperature below 5 degrees Celsius during the reaction, which lasts for approximately one hour. Following the reaction, the mixture is allowed to stand overnight at refrigeration temperatures to facilitate crystallization. The resulting precipitate is collected, washed, and dried under vacuum. Purity is confirmed through combustion analysis and proton nuclear magnetic resonance spectroscopy .
AMP423 features a unique molecular structure characterized by its naphthyl group attached to a cyanoaziridine core. The compound's structural integrity is validated through various analytical techniques such as proton nuclear magnetic resonance spectroscopy, which confirms the expected chemical shifts corresponding to its molecular components. The compound's stability allows for indefinite storage at 4 degrees Celsius without significant degradation .
AMP423 undergoes various chemical reactions typical of cyanoaziridines, including nucleophilic additions and potential rearrangements. The presence of functional groups such as the cyano group allows for interactions with thiols and other nucleophiles, although these interactions may yield products that are less potent than the parent compound against tumor cells . The compound's reactivity profile suggests potential pathways for further derivatization or modification aimed at enhancing its therapeutic efficacy.
The mechanism of action for AMP423 involves inducing cell death through a combination of necrosis and apoptosis, primarily mediated by the generation of reactive oxygen species. Unlike imexon, which causes cell cycle arrest in the G2/M phase, AMP423 promotes accumulation in the S-phase of the cell cycle. This unique action profile contributes to its enhanced cytotoxic effects across various human cancer cell lines . In vivo studies have demonstrated significant tumor growth inhibition in models bearing human myeloma and lymphoma xenografts .
AMP423 exhibits several notable physical properties:
Chemical properties include its ability to form stable complexes with nucleophiles and undergo transformations typical for aziridine derivatives, making it versatile for further chemical modifications aimed at improving biological activity .
AMP423 holds promise as a therapeutic agent in oncology, particularly for treating hematological cancers such as multiple myeloma and B-cell lymphoma. Its potent anti-tumor activity in preclinical models positions it as a candidate for further clinical development. Additionally, its unique mechanism of action may provide insights into new treatment strategies that circumvent resistance mechanisms observed with existing therapies like imexon .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: